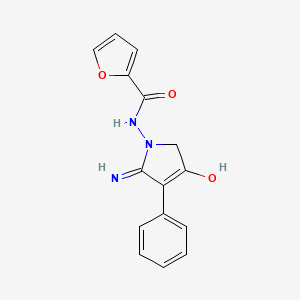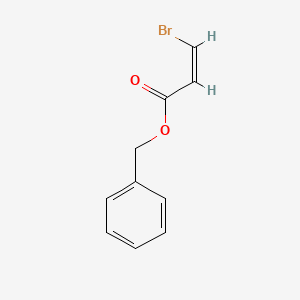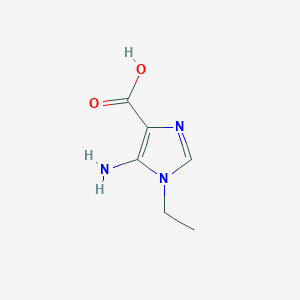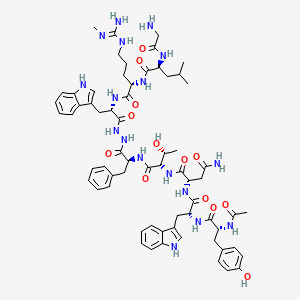
(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido) is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including indole, amide, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Peptide Bond Formation: The compound contains several peptide bonds, which can be formed using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the efficient assembly of the peptide backbone, followed by specific functional group modifications. The use of solid-phase peptide synthesis (SPPS) could be advantageous for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing hydroxy groups.
Reduction: LiAlH4 for reducing amides to amines.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones from hydroxyphenyl groups.
Reduction: Amines from amide groups.
Substitution: Nitro or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions due to its peptide-like structure. It can also be used in the development of novel biomolecules with potential therapeutic applications.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. Its complex structure suggests it may interact with multiple biological targets, making it a candidate for multi-target drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The indole group may facilitate binding to aromatic amino acids in proteins, while the peptide backbone could mimic natural substrates or inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which may confer specific biological activities not found in similar compounds. The presence of the indole group, multiple amide bonds, and hydroxyphenyl group provides a rich landscape for chemical and biological interactions.
Eigenschaften
Molekularformel |
C65H85N17O13 |
|---|---|
Molekulargewicht |
1312.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-[(N'-methylcarbamimidoyl)amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C65H85N17O13/c1-35(2)26-48(74-55(87)32-66)58(89)75-47(20-13-25-70-65(68)69-5)57(88)77-52(30-41-34-72-46-19-12-10-17-44(41)46)63(94)82-81-62(93)50(27-38-14-7-6-8-15-38)79-64(95)56(36(3)83)80-61(92)53(31-54(67)86)78-60(91)51(29-40-33-71-45-18-11-9-16-43(40)45)76-59(90)49(73-37(4)84)28-39-21-23-42(85)24-22-39/h6-12,14-19,21-24,33-36,47-53,56,71-72,83,85H,13,20,25-32,66H2,1-5H3,(H2,67,86)(H,73,84)(H,74,87)(H,75,89)(H,76,90)(H,77,88)(H,78,91)(H,79,95)(H,80,92)(H,81,93)(H,82,94)(H3,68,69,70)/t36-,47+,48+,49-,50+,51-,52+,53+,56+/m1/s1 |
InChI-Schlüssel |
BPIRHKGCOKHTRH-XNAGIQSHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=NC)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
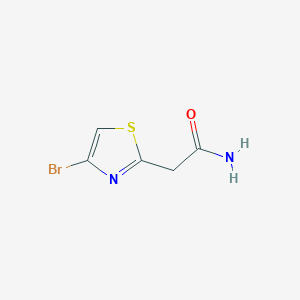
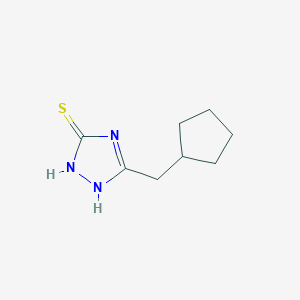


![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
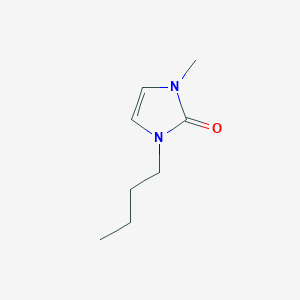
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
